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Dendrocandin D

Cat. No.: B1263274
M. Wt: 304.34 g/mol
InChI Key: HVAKNTVYDOBJET-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrocandin D is a stilbenolignan compound belonging to the bibenzyl family, which are characteristic and highly bioactive constituents found in Dendrobium species such as Dendrobium officinale . These compounds are noted for their potent physiological activities, sparking significant research interest. The broader dendrocandin class has been identified as a primary active ingredient in these medicinal plants . Research into dendrocandin analogues suggests they possess significant antioxidant potential. Studies employing Density Functional Theory (DFT) calculations indicate that the radical scavenging activity of these compounds primarily proceeds through a hydrogen atom transfer (HAT) mechanism, with their chemical structure, particularly the D ring, playing a crucial role in mediating this antioxidant activity . Furthermore, preliminary in vitro studies on synthesized dendrocandin analogues have demonstrated potent cytotoxicity against a range of human cancer cells, suggesting that these compounds can up-regulate the expression of apoptotic proteins, leading to programmed cell death and highlighting their potential as anticancer agents for further development . The stems and leaves of various Dendrobium species are rich in diverse metabolites, and the distinct profiles of these plants are closely linked to their observed bioactivities, including antioxidant and anti-hepatoma (liver cancer) effects . This compound, with its defined molecular structure, serves as a critical reference standard and investigative tool for researchers exploring the mechanisms of natural antioxidants and developing novel anticancer therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O5 B1263274 Dendrocandin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

5-[(1S)-1-ethoxy-2-(4-hydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C17H20O5/c1-3-22-15(8-11-4-6-13(18)7-5-11)12-9-14(19)17(20)16(10-12)21-2/h4-7,9-10,15,18-20H,3,8H2,1-2H3/t15-/m0/s1

InChI Key

HVAKNTVYDOBJET-HNNXBMFYSA-N

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O

Synonyms

dendrocandin D

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dendrocandin D

Botanical Sources of Dendrocandin D

Research has identified specific species of the Dendrobium genus as natural sources of this compound and its related analogues. These findings are critical for understanding the distribution of this compound in nature.

Dendrobium officinale, also known by its synonym Dendrobium candidum, is a prominent medicinal orchid and is considered a primary source of various dendrocandin compounds. nih.govd-nb.infonih.gov Phytochemical studies have revealed that bibenzyls are among the most active and common ingredients in Dendrobium officinale. nih.gov Specifically, a series of dendrocandin analogues, including this compound, have been isolated from the stems of this plant. d-nb.infonih.govresearchgate.net The presence of these compounds is a characteristic feature of D. officinale, underpinning its value in phytochemical research. researchgate.net For instance, research on the stems of D. officinale (syn. D. candidum) collected in Zhejiang, China, led to the isolation of this compound along with numerous other bibenzyls. d-nb.infonih.gov

The compound this compound was first isolated from the stems of Dendrobium candidum, a species now often considered synonymous with Dendrobium officinale. d-nb.infonih.govcapes.gov.brnih.gov In the initial discovery, this compound was identified alongside two other new bibenzyl derivatives, named dendrocandin C and dendrocandin E. capes.gov.brnih.gov

Subsequent research has uncovered a wide array of dendrocandin analogues across various Dendrobium species, highlighting the chemical diversity within this genus. These structurally related compounds, or analogues, often differ by the number and position of hydroxyl and methoxy (B1213986) groups on the bibenzyl skeleton. For example, Dendrocandin A was isolated from Dendrobium candidum and later also found in Dendrobium wardianum. researchgate.netmdpi.comnih.gov Dendrocandin B has been identified in D. officinale, D. candidum, and Dendrobium heterocarpum. nih.govresearchgate.netmdpi.com Further investigations into D. candidum have yielded dendrocandins F, G, H, and I. nih.gov The table below summarizes the occurrence of various dendrocandin analogues in different Dendrobium species.

Dendrocandin AnalogueIdentified Botanical Source(s)Citation(s)
Dendrocandin ADendrobium candidum, Dendrobium wardianum researchgate.netmdpi.comnih.gov
Dendrocandin BDendrobium officinale, Dendrobium candidum, Dendrobium heterocarpum nih.govresearchgate.netmdpi.com
Dendrocandin CDendrobium candidum (D. officinale) d-nb.infonih.govcapes.gov.brnih.gov
This compoundDendrobium candidum (D. officinale) d-nb.infonih.govcapes.gov.brnih.gov
Dendrocandin EDendrobium candidum (D. officinale) d-nb.infonih.govcapes.gov.brnih.gov
Dendrocandin FDendrobium candidum (D. officinale) d-nb.infonih.govnih.gov
Dendrocandin GDendrobium candidum (D. officinale) d-nb.infonih.govnih.gov
Dendrocandin HDendrobium candidum (D. officinale) d-nb.infonih.govnih.gov
Dendrocandin IDendrobium candidum (D. officinale) d-nb.infonih.govnih.gov
Dendrocandin J-QDendrobium officinale (D. candidum) d-nb.info
Dendrocandin TDendrobium officinale tandfonline.com
Dendrocandin UDendrobium officinale, Dendrobium wardianum nih.govtandfonline.com
Dendrocandin VDendrobium wardianum nih.gov
Dendrocandin XDendrobium officinale nih.govencyclopedia.pub
Dendrocandin YDendrobium officinale nih.govencyclopedia.pub

Advanced Isolation and Purification Techniques for this compound from Natural Extracts

The isolation of this compound from its natural botanical sources is a multi-step process that employs various advanced laboratory techniques to separate the compound from a complex mixture of other phytochemicals. hilarispublisher.com

The general workflow begins with the extraction of chemical constituents from the plant material, typically the dried and powdered stems of Dendrobium species. nih.govfrontiersin.org This is commonly achieved using solvent extraction, with ethanol (B145695) being a frequently used solvent. nih.govfrontiersin.org This initial step yields a crude extract containing a wide array of compounds.

To isolate specific compounds like this compound, the crude extract undergoes a series of chromatographic separations. jsmcentral.orgresearchgate.net Chromatography is a fundamental technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. doubtnut.com

Commonly employed chromatographic methods in this process include:

Column Chromatography (CC): This is a preparative technique used for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex, and a solvent or a gradient of solvents is passed through to elute different compounds at different rates. hilarispublisher.comjsmcentral.org

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and cost-effective analytical tool to monitor the progress of the separation from column chromatography and to identify fractions containing the target compound. hilarispublisher.comjsmcentral.org

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is a powerful technique that offers high resolution and sensitivity. hilarispublisher.comjsmcentral.org It is used on the enriched fractions obtained from column chromatography to isolate this compound in a highly pure form.

Following successful isolation, the chemical structure of the purified compound is confirmed using sophisticated spectroscopic methods. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) , which provide detailed information about the molecular structure and composition, confirming the identity of this compound. capes.gov.brnih.gov

Biosynthetic Pathways and Enzymatic Synthesis of Dendrocandin D

Proposed Biosynthetic Routes to the Stilbenolignan Skeleton of Dendrocandin D

The core structure of this compound is a stilbenolignan, which is understood to be formed from two distinct phenylpropanoid-derived units: a bibenzyl moiety and a phenylpropane unit. researchgate.netresearchgate.net These two substructures are joined together via a dioxane bridge to form the characteristic skeleton. researchgate.net

The proposed biosynthetic pathway is thought to originate from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. The pathway would diverge to create the two key precursors separately.

Formation of the Bibenzyl Precursor: This likely involves the activity of stilbene (B7821643) synthase (STS) enzymes, which catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a stilbene backbone. This backbone is then reduced to a bibenzyl structure.

Formation of the Phenylpropane Precursor: This precursor is a classic C6-C3 lignan (B3055560) monomer, such as coniferyl alcohol or sinapyl alcohol, also derived from the phenylpropanoid pathway.

Oxidative Coupling: The final key step is the regio- and stereospecific oxidative coupling of the bibenzyl unit with the phenylpropane unit. This reaction is proposed to form the central 1,4-dioxane (B91453) ring that links the two moieties, yielding the final stilbenolignan skeleton.

While the precise intermediates for this compound itself are not definitively established, total synthesis of related dendrocandin analogues has been achieved using precursors like 3,4-dihydroxybenzaldehyde (B13553) and 3,5-dimethoxybenzaldehyde, giving insight into the potential building blocks utilized by the plant. researchgate.nettandfonline.com

Elucidation of Key Enzymatic Steps in this compound Biosynthesis

The specific enzymes that catalyze the complete biosynthesis of this compound have not yet been fully isolated and characterized. However, based on the proposed biosynthetic route and known biochemistry of similar compounds, several key enzyme families are hypothesized to be involved. The biosynthesis of plant secondary metabolites often involves sequential enzymatic reactions to build complexity. mdpi.com

Key enzymatic steps likely include:

Cyclization and Condensation: Squalene synthase (SS) is an example of an enzyme that catalyzes condensation steps in terpenoid biosynthesis, a process analogous to the condensation reactions required for the bibenzyl core of this compound. mdpi.com Stilbene synthase (STS) is the primary candidate for forming the stilbene backbone.

Hydroxylation and Methylation: The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound points to the involvement of tailoring enzymes. Cytochrome P450 monooxygenases (CYP450s) are crucial for the regioselective hydroxylation of phenolic compounds. mdpi.com Subsequently, O-methyltransferases (OMTs) would catalyze the methylation of these hydroxyl groups.

Oxidative Coupling: The formation of the dioxane bridge via oxidative coupling is a critical step. This type of reaction in plants is often catalyzed by radical-generating enzymes such as laccases or peroxidases, which can create the linkages between the bibenzyl and phenylpropane units.

Glycosylation: Some complex natural products are modified by UDP-glycosyltransferases (UGTs), which add sugar moieties. mdpi.com While this compound is not a glycoside, this class of enzymes is central to the diversification of related natural products.

The table below summarizes the classes of enzymes likely involved in the biosynthetic pathway.

Table 1: Hypothesized Enzyme Classes in this compound Biosynthesis
Enzyme Class Proposed Function Pathway Stage
Stilbene Synthase (STS) Catalyzes the formation of the C6-C2-C6 stilbene backbone from phenylpropanoid precursors. Precursor Formation
Reductases Reduction of the stilbene double bond to form the bibenzyl core. Precursor Formation
Laccases/Peroxidases Catalyze the oxidative coupling of the bibenzyl and phenylpropane units to form the dioxane ring. Skeleton Assembly
Cytochrome P450s (CYP450) Regio- and stereospecific hydroxylation of the aromatic rings. Post-modification

Genetic and Transcriptomic Analysis of this compound Precursor Metabolism

While genes for the direct synthesis of this compound have not been isolated, advances in genomics and transcriptomics have shed light on the broader metabolic pathways in Dendrobium species. frontiersin.orgresearchgate.netfrontiersin.org These studies provide a foundation for understanding how the precursors for complex molecules like this compound are synthesized and regulated.

Integrated metabolome and transcriptome analyses have been used to reveal the profiles of metabolites and gene expression in Dendrobium species. researchgate.net Such studies have successfully identified numerous genes involved in the biosynthesis of polysaccharides, flavonoids, and alkaloids, which share precursor pathways with stilbenoids. rhhz.netnih.gov

Key findings from these 'omics' studies relevant to this compound precursor synthesis include:

Identification of Upstream Pathway Genes: Transcriptome sequencing of various Dendrobium species, including D. nobile and D. officinale, has identified genes encoding enzymes of the shikimate and phenylpropanoid pathways. rhhz.netnih.gov These pathways are responsible for producing L-phenylalanine and its derivatives (e.g., p-coumaroyl-CoA), which are the essential starting materials for all stilbenoids.

Co-expression Networks: Weighted gene co-expression network analysis (WGCNA) has been employed to identify modules of genes that are co-regulated. frontiersin.org This approach has helped identify transcription factors and enzyme-encoding genes associated with the accumulation of specific secondary metabolites, providing a strategy to pinpoint candidate genes for this compound biosynthesis.

Metabolite-Gene Correlations: By combining metabolic profiling with gene expression data, researchers have correlated the accumulation of specific bibenzyls and other phenolics with the upregulation of specific biosynthetic genes. frontiersin.orgrhhz.net For example, analyses in D. nobile identified key genes that may play vital roles in the transition from carbohydrate metabolism to the synthesis of secondary metabolites, including bibenzyls. rhhz.net

The table below details some of the key metabolic pathways and related genes that have been identified in Dendrobium species through transcriptomic analysis, which are crucial for providing the building blocks for this compound. frontiersin.orgnih.gov

Table 2: Relevant Biosynthetic Pathways and Genes Identified in Dendrobium via Transcriptomics

Pathway Key Enzymes/Genes Identified Relevance to this compound
Shikimate Pathway 3-deoxy-7-phosphoheptulonate synthase (DHAPS), Shikimate kinase (SHKA) Synthesizes chorismate, the precursor to aromatic amino acids, including L-phenylalanine. frontiersin.org
Phenylpropanoid Pathway Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL) Converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for stilbenes and lignans (B1203133).
Terpenoid Backbone Biosynthesis (MEP/MVA) 1-deoxy-D-xylulose-5-phosphate synthase (DXS), HMG-CoA reductase (HMGCR) While primarily for terpenoids, these pathways provide essential metabolic context and energy for complex molecule synthesis. rhhz.netfrontiersin.org
Flavonoid Biosynthesis Chalcone synthase (CHS), Flavonoid 3'-monooxygenase (CYP75B2) Shares precursors with stilbenoid pathways and demonstrates the plant's capacity for complex phenolic chemistry. frontiersin.org

These transcriptomic landscapes provide a rich database for future research aimed at enzyme mining and the full elucidation of the genetic blueprint for this compound biosynthesis. nih.gov

Synthetic Chemistry Methodologies for Dendrocandin D and Analogues

Total Synthesis Strategies for Dendrocandin D

Reaction Type Description Reagents/Conditions Reference
Oxidative CouplingForms the 1,4-benzodioxane (B1196944) ring system.Silver(I) oxide (Ag₂O), benzene-acetone, reflux tandfonline.com
Wittig ReactionCreates the stilbene (B7821643) double bond.Aldehyde and a phosphonium (B103445) salt researchgate.nettandfonline.com
[4+2] CycloadditionAn alternative method for forming the dioxane ring.Cinnamyl alcohol and an o-quinone researchgate.netrsc.org
HydrogenationReduces the stilbene double bond to a bibenzyl core.H₂, Pd-C tandfonline.com

The construction of the this compound scaffold hinges on several critical coupling and stereoselective reactions. A key step is the Wittig reaction, used to form the stilbene moiety from an aldehyde and a phosphonium salt. researchgate.nettandfonline.com Another pivotal transformation is the oxidative coupling that forms the central 1,4-benzodioxane ring. tandfonline.com

In the synthesis of aiphanol (B1248865), a closely related stilbenolignan, the silver carbonate-promoted oxidative coupling of piceatannol (B1677779) with sinapyl alcohol resulted in a mixture of four isomers (two regioisomers, each as a pair of diastereomers). psu.edu The reaction yielded both trans and cis relationships between the substituents on the dioxane ring, with coupling constants helping to distinguish between them (J = 8.1 Hz for trans and J = 2.6–2.7 Hz for cis). psu.edu This indicates that while the coupling is effective, it can lack high stereoselectivity in some cases.

Conversely, other strategies for forming the 1,4-benzodioxane ring have demonstrated high stereoselectivity. For instance, an acid-catalyzed cyclization has been shown to yield the desired trans isomer exclusively. researchgate.net The stereochemistry of the dioxane ring can also be controlled through a base-mediated one-pot condensation-cyclization between a bromoepoxide and a catechol, where the reaction mechanism favors the formation of the trans-1,4-benzodioxane product. rsc.org

The 1,4-dioxane (B91453) bridge is a defining structural feature of this compound and related stilbenolignans. researchgate.netresearchgate.net The most common synthetic route to this moiety is the oxidative coupling of a catechol derivative with a phenylpropane unit like coniferyl or sinapyl alcohol, often mediated by silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃). researchgate.netpsu.eduresearchgate.net This method mimics the proposed biosynthetic pathway. rsc.org The regioselectivity of this coupling can be influenced by the substituents on the catechol ring; for example, an aldehyde group at the 4-position can result in a completely regioselective conversion. psu.edu

An alternative and powerful strategy for forming the 1,4-benzodioxane core is through a hetero-Diels-Alder or [4+2] cycloaddition reaction. researchgate.netrsc.org In one such approach, the cycloaddition between a cinnamyl alcohol and an o-quinone was successfully used to generate the 1,4-benzodioxane ring system, which was then elaborated to synthesize (±)-aiphanol. rsc.org This method provides a robust alternative to oxidative coupling for constructing the central ring of these natural products.

Synthetic Approaches to this compound Analogues for Structural Modification

The synthesis of analogues is crucial for exploring structure-activity relationships (SAR). A dendrocandin analogue has been prepared via a nine-step total synthesis featuring a silver oxide promoted oxidative coupling and a Wittig reaction as key steps. tandfonline.com This analogue demonstrated potent cytotoxicity against SW480 cells, validating that the synthetic framework can produce biologically active compounds. researchgate.nettandfonline.com

Extensive work on analogues of the related stilbenolignan, aiphanol, provides insight into effective modification strategies. Forty aiphanol derivatives and analogues were synthesized to evaluate their anticancer activity. researchgate.net These studies revealed that the substituent at the 7-position of the benzo psu.eduCurrent time information in Bangalore, IN.dioxane ring is critical for activity. researchgate.net The modification of various parts of the molecule, including the aromatic rings and the side chains, allows for a systematic investigation of how structural changes affect biological function. rsc.orgresearchgate.net

Analogue Type Synthetic Strategy Purpose Reference
Dendrocandin AnalogueTotal synthesis via oxidative coupling and Wittig reaction.Evaluate anticancer activity. researchgate.nettandfonline.com
Aiphanol AnaloguesModification at the 7-position of the dioxane ring.Investigate SAR for anticancer activity. researchgate.net
Aiphanol CongenersGenerated via oxidative coupling of different precursors.Explore biological properties (COX-2 inhibition). psu.edu

Biomimetic Synthesis of Related Stilbenolignan Core Structures

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. science.gov The biosynthesis of stilbenolignans like aiphanol is thought to proceed via an oxidative dimerization of a stilbene (piceatannol) and a phenylpropane unit (sinapyl alcohol). rsc.org

This process has been successfully mimicked in the lab. A potentially biomimetic synthesis of (±)-aiphanol and three of its congeners was achieved through a silver(I)-mediated oxidative coupling of piceatannol and sinapic alcohol. researchgate.net This one-step reaction effectively constructs the core stilbenolignan skeleton. psu.edu Similarly, other 1,4-benzodioxane lignans (B1203133) have been synthesized via oxidative coupling of a flavone (B191248) with coniferyl alcohol in the presence of silver oxide, further demonstrating the utility of this biomimetic approach. researchgate.net These methods are valuable not only for their efficiency but also for providing insight into the potential biosynthetic pathways of these complex natural products.

Structure Activity Relationship Sar Studies of Dendrocandin D and Analogues

Computational Chemistry Applications in SAR Analysis

Computational methods serve as powerful tools to predict and analyze the chemical behavior of molecules like Dendrocandin D. By simulating molecular properties and interactions, researchers can identify the key structural features responsible for their bioactivity without the need for extensive empirical testing.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. iaea.orgmpg.de This approach allows for the determination of various physicochemical parameters that govern the reactivity of a compound. iaea.orgmpg.de In the study of this compound and its analogues, quantum-chemical calculations have been performed using DFT at the B3LYP/6–311++G(2d,2p)//B3LYP/6–31G(d,p) level to investigate the relationship between their chemical structures and antioxidant properties. researchgate.netnih.govscilit.com

These calculations help optimize the molecular geometries to their lowest energy state and determine various descriptors of antioxidant ability, including bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.govresearchgate.net The analysis explores different mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT), Electron-Transfer-Proton-Transfer (ET-PT), and Sequential Proton-Loss-Electron-Transfer (SPLET). researchgate.netnih.gov For this compound and its analogues, studies indicate that the HAT mechanism is the most favorable in the gas phase, while the SPLET mechanism is thermodynamically preferred in polar solvents like methanol (B129727) and water. researchgate.netscilit.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.trphyschemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trphyschemres.org A smaller gap suggests higher reactivity. dergipark.org.tr

Calculated Quantum Chemical Parameters of Dendrocandin Analogues

This table displays the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap (ΔE) for this compound and its analogues, which are crucial for assessing their chemical reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
This compound-5.67-0.894.78
Analogue 1-5.58-0.954.63
Analogue 2-5.71-1.024.69
Analogue 3-5.62-0.914.71

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. uni-muenchen.demdpi.com It maps the electrostatic potential onto the electron density surface, where different colors represent different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. uni-muenchen.de

MEP analysis has been applied to this compound and its analogues to identify sites that are likely to interact with other molecules, particularly radicals. researchgate.netscilit.com The evaluation of MEPs helps in understanding how these compounds orient themselves when approaching a reactant and which sites are most favorable for interaction, thereby providing a clearer picture of their antioxidant mechanism. nih.govnih.gov The negative potential sites, often located around electronegative atoms like oxygen in hydroxyl groups, are key to the radical scavenging activity. uni-muenchen.demdpi.com

Elucidation of Functional Group Contributions to Bioactivity

The specific arrangement of functional groups and ring systems in this compound and its analogues is directly responsible for their observed biological effects. SAR studies dissect the molecule to attribute specific activities to its constituent parts.

The antioxidant and radical-scavenging capabilities of phenolic compounds are largely dependent on the presence and position of their phenolic hydroxyl (-OH) groups. nih.govresearchgate.net The primary mechanism for this activity is the donation of a hydrogen atom from a hydroxyl group to a free radical, a process whose feasibility is measured by the Bond Dissociation Enthalpy (BDE). nih.gov A lower BDE value indicates that the O-H bond is weaker, and the hydrogen atom can be more easily abstracted, resulting in higher radical scavenging activity. researchgate.net

In studies of this compound analogues, DFT calculations are used to determine the BDE for each hydroxyl group. nih.gov Research has shown that for several dendrocandin analogues, the hydroxyl group at the O(7) position has the lowest BDE, making it the most probable site for hydrogen donation. researchgate.netnih.gov For other analogues, the O(5)-OH group exhibited the lowest BDE. researchgate.netnih.gov This confirms that the specific location of the hydroxyl group significantly influences the antioxidant potency of the molecule. The ability of these compounds to scavenge free radicals is often correlated with experimental results from assays like the DPPH assay. researchgate.net

Bond Dissociation Enthalpy (BDE) of Hydroxyl Groups in Dendrocandin Analogues (Gas Phase)

This table presents the calculated Bond Dissociation Enthalpy (BDE) values for different hydroxyl (-OH) groups in this compound analogues. Lower BDE values indicate a greater ease of hydrogen atom donation and thus higher potential radical scavenging activity.

CompoundBDE O(1)-H (kcal/mol)BDE O(5)-H (kcal/mol)BDE O(7)-H (kcal/mol)BDE O(8)-H (kcal/mol)
This compound Analogue 1104.598.285.1101.3
This compound Analogue 2105.197.984.7100.8
This compound Analogue 4103.886.595.499.7
This compound Analogue 5104.286.296.1100.1

Beyond individual functional groups, the arrangement of the ring systems in the molecular scaffold is critical. Computational studies have highlighted that the D ring in the dendrocandin structure plays a particularly important role in mediating the antioxidant activity. researchgate.netnih.govscilit.com The distribution of spin density in the radical formed after hydrogen donation shows that the unpaired electron is delocalized across the A and B rings, but the properties of the D ring are central to the initial radical scavenging event. researchgate.net

Molecular Mechanisms of Action of Dendrocandin D in Biological Systems Non Clinical

Mechanisms Underlying Antiproliferative and Apoptotic Induction

Dendrocandins have demonstrated notable potential in inhibiting cancer cell proliferation and inducing programmed cell death, or apoptosis. The molecular underpinnings of these effects involve the modulation of key cellular signaling pathways and the regulation of proteins critical to cell survival and death.

Up-regulation of Apoptotic Protein Expression

Research into a synthesized dendrocandin analogue has shown its capacity to induce apoptosis in cancer cells by altering the expression of key apoptotic proteins. nih.gov In in vitro studies using various human cancer cell lines, this analogue demonstrated potent cytotoxicity. nih.gov Further analysis indicated that the compound's mechanism involves the up-regulation of pro-apoptotic proteins, which are essential molecules in the intrinsic and extrinsic pathways of programmed cell death. nih.gov By increasing the expression of these proteins, dendrocandins can disrupt the balance of survival and death signals within the cell, ultimately leading to its demise. nih.gov This pro-apoptotic activity suggests a promising avenue for the development of novel anticancer agents. nih.govresearchgate.net

Attenuation of p-AKT Signaling Pathway

The PI3K/Akt signaling pathway is a crucial cascade that promotes cell survival, growth, and proliferation; its dysregulation is a common feature in many cancers. cellsignal.combio-rad-antibodies.com The phosphorylated, active form of AKT (p-AKT) is a central node in this pathway. cellsignal.com Studies on a dendrocandin compound, referred to as DDCD, have shown that it exerts significant anticancer activity against HepG2 liver cancer cells by inducing apoptosis and notably attenuating the levels of p-AKT. researchgate.net By reducing the phosphorylation of AKT, dendrocandins can inhibit this pro-survival pathway, thereby sensitizing cancer cells to apoptosis. This targeted suppression of a key oncogenic pathway highlights a critical mechanism of the antiproliferative effects observed with this class of compounds. researchgate.net

Molecular Docking and Protein Binding Site Characterization

To further understand the interaction between dendrocandins and the AKT protein, molecular docking and quantum chemical studies have been performed. researchgate.net These computational analyses predict how a ligand (in this case, a dendrocandin) might bind to the active site of a protein target. nih.gov The results for a dendrocandin compound (DDCD) showed a strong and stable binding interaction within the active site of the AKT protein. researchgate.net

This binding is characterized by the formation of multiple, specific molecular interactions. researchgate.net The stability of this interaction is crucial for inhibiting the protein's function. researchgate.net These in silico findings provide a structural basis for the observed attenuation of p-AKT levels, suggesting that dendrocandins may act as direct inhibitors of this key survival kinase. researchgate.net

Table 1: Molecular Interactions of a Dendrocandin (DDCD) with the AKT Protein Active Site

Interaction Type Number of Interactions
Hydrogen Bonds 4
Hydrophobic Interactions 2
π-Alkyl Interaction 1

Data sourced from molecular modeling studies on a dendrocandin compound (DDCD) and its binding to the AKT protein. researchgate.net

Mechanisms of Anti-inflammatory Activity

Beyond their anticancer potential, related compounds like Dendrocandin U have been investigated for their anti-inflammatory properties. These studies reveal mechanisms centered on the modulation of macrophage behavior and the suppression of key inflammatory signaling pathways.

Inhibition of M1 Macrophage Polarization

Macrophages are key immune cells that can adopt different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory. Chronic inflammation often involves an overabundance of M1 macrophages. healthdisgroup.us Research on Dendrocandin U, a structurally related bibenzyl compound, has demonstrated its ability to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. researchgate.net In studies using alveolar macrophage cells stimulated with inflammatory agents, Dendrocandin U was found to decrease the expression of M1 surface markers like CD86 and reduce the production of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net This ability to prevent the M1 phenotype shift suggests a potent anti-inflammatory mechanism. researchgate.net

Table 2: Effect of Dendrocandin U on M1 Macrophage Markers

Marker Effect of Dendrocandin U
CD86 Protein Expression Inhibited
iNOS Protein Expression Inhibited
TNF-α Production Inhibited

Findings from in vitro studies on alveolar macrophages treated with Dendrocandin U. researchgate.netresearchgate.net

Suppression of TLR4/MyD88/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response and a critical driver of inflammation. nih.govfrontiersin.org Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, culminating in the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. researchgate.netnih.gov The anti-inflammatory activity of Dendrocandin U has been directly linked to its ability to suppress this pathway. researchgate.net Studies have confirmed that Dendrocandin U inhibits M1 polarization specifically by targeting and suppressing the TLR4/MyD88/NF-κB signaling cascade. researchgate.net By intervening at this high level of the inflammatory response, Dendrocandin U can effectively quell the downstream production of inflammatory mediators, providing a molecular basis for its observed anti-inflammatory effects. researchgate.net

Reduction of Inflammatory Mediator Secretion (e.g., Nitric Oxide, TNF-α, CD86)

While bibenzyl compounds isolated from Dendrobium species are known for their anti-inflammatory properties, specific studies detailing the molecular mechanisms of Dendrocandin D on the secretion of key inflammatory mediators are not extensively documented in the available scientific literature. However, research on structurally related dendrocandins and extracts from Dendrobium officinale, the plant source of these compounds, provides valuable context.

For instance, studies on other bibenzyl derivatives from Dendrobium have demonstrated significant anti-inflammatory effects. Dendrocandin U has been shown to inhibit nitric oxide (NO) secretion and reduce the expression of tumor necrosis factor-alpha (TNF-α) and Cluster of Differentiation 86 (CD86) in macrophages researchgate.net. Similarly, other bibenzyls have been reported to suppress the production of nitric oxide plos.org. These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway researchgate.net. TNF-α is a critical cytokine in inflammatory processes, and its inhibition is a key target for anti-inflammatory therapies mdpi.com. CD86 is a costimulatory molecule expressed on antigen-presenting cells, and its modulation can influence the adaptive immune response researchgate.net. Although these findings relate to similar compounds, direct evidence specifically elucidating the action of this compound on these particular inflammatory mediators remains to be established through dedicated research.

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound and its analogues has been investigated through theoretical studies, revealing multiple mechanisms by which it can neutralize free radicals. These mechanisms are primarily centered on the ability of its phenolic hydroxyl groups to participate in reactions that terminate oxidative chain reactions. Quantum-chemical calculations based on density functional theory (DFT) have elucidated the thermodynamic feasibility of three primary pathways.

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway for the antioxidant action of phenolic compounds. In this process, the antioxidant molecule (ArOH) directly donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•).

ArOH + R• → ArO• + RH

Theoretical calculations suggest that for this compound analogues, the HAT pathway is identified as the most favorable mechanism in the gas phase and non-polar solvents. The reactivity in this pathway is largely determined by the O-H bond dissociation enthalpy (BDE). A lower BDE value indicates a greater ease of hydrogen atom donation and, consequently, higher antioxidant activity. Studies on various dendrocandin analogues have shown that structural differences, particularly in the substituent groups on the aromatic rings, can influence the BDE values and thus the efficiency of the HAT mechanism.

The Electron-Transfer-Proton-Transfer (ET-PT) mechanism is a two-step process. First, the antioxidant molecule transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the antioxidant radical cation to the anion, resulting in the neutralized species and the antioxidant radical.

Step 1 (ET): ArOH + R• → ArOH•+ + R- Step 2 (PT): ArOH•+ + R- → ArO• + RH

This pathway's feasibility is governed by the ionization potential (IP) and proton dissociation enthalpy (PDE). While generally considered a possible mechanism for phenolic antioxidants, for this compound analogues, the HAT and SPLET pathways are often more thermodynamically favorable depending on the solvent environment.

The Sequential Proton-Loss-Electron-Transfer (SPLET) mechanism is another two-step pathway that is particularly relevant in polar (aqueous) environments. The first step involves the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion (ArO-). In the second step, this anion transfers an electron to the free radical, neutralizing it and forming the antioxidant radical.

Step 1 (PL): ArOH ⇌ ArO- + H+ Step 2 (ET): ArO- + R• → ArO• + R-

The SPLET mechanism is predominantly influenced by the proton affinity (PA) and electron transfer enthalpy (ETE). For this compound analogues, studies have indicated that the SPLET mechanism is the most thermodynamically favorable pathway in polar solvents like water. This suggests that in biological systems, which are aqueous environments, this compound's antioxidant activity may be significantly mediated through this pathway.

MechanismDescriptionKey Thermodynamic ParametersFavorable Conditions
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom to a free radical.Bond Dissociation Enthalpy (BDE)Gas phase and non-polar solvents
Electron-Transfer-Proton-Transfer (ET-PT)An electron is transferred first, followed by a proton.Ionization Potential (IP), Proton Dissociation Enthalpy (PDE)Considered a possible, but often less favorable, pathway.
Sequential Proton-Loss-Electron-Transfer (SPLET)A proton is lost first, followed by an electron transfer from the resulting anion.Proton Affinity (PA), Electron Transfer Enthalpy (ETE)Polar (aqueous) solvents

Mechanisms Contributing to Neurotrophic Effects

Compounds from Dendrobium officinale are recognized for their potential neurotrophic effects nih.gov. These effects are often characterized by the ability to promote the survival, development, and function of neurons, including the promotion of neurite outgrowth.

The extension of neurites is a fundamental process in neuronal development and regeneration, forming the basis of neural circuits. Nerve Growth Factor (NGF) is a well-known neurotrophin that induces neurite outgrowth by binding to its receptor, TrkA, and activating downstream signaling cascades nih.govnih.govplos.org.

While specific studies detailing the pathways through which this compound promotes neurite outgrowth are limited, research on related bibenzyl compounds from Dendrobium officinale indicates a capacity to foster this activity nih.gov. It is plausible that this compound, like other neuroprotective phytochemicals, could modulate key signaling pathways involved in neuronal differentiation and growth. These pathways often include the Ras/MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) pathways, which are downstream of neurotrophin receptor activation nih.govnih.gov. These cascades ultimately regulate cytoskeletal dynamics and gene expression necessary for the formation and elongation of neurites. However, direct experimental evidence linking this compound to the modulation of specific pathways like the NGF-TrkA signaling axis is required to fully elucidate its neurotrophic mechanism.

Advanced Analytical Characterization Techniques for Dendrocandin D

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of Dendrocandin D. These methods provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement. frontiersin.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound, offering precise mass measurements that facilitate the determination of its elemental composition. This technique is distinguished by its ability to provide highly accurate mass-to-charge ratio (m/z) values, which are crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. core.ac.ukscielo.br

In the analysis of this compound and its analogs, HRMS, often coupled with electrospray ionization (ESI), provides critical data. For instance, in the characterization of related picrotoxane-type sesquiterpenes from Dendrobium nobile, HRESIMS was used to determine the molecular formula of new compounds. For example, Dendroterpene C yielded an [M+Na]⁺ ion at m/z 287.1281, corresponding to the calculated formula C₁₅H₂₀O₄Na, and Dendroterpene D showed an [M+Na]⁺ ion at m/z 303.1228, calculated as C₁₅H₂₀O₅Na. frontiersin.org Similarly, another compound was identified with a molecular formula of C₁₅H₂₁NO₃ based on the [M+Na]⁺ ion at m/z 286.1414 in the HRESIMS spectrum. frontiersin.org

The power of HRMS is further enhanced when used in hyphenated techniques, such as UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). This combination allows for the separation of complex mixtures and the subsequent high-resolution mass analysis of individual components. In a study comparing secondary metabolites of Dendrobium officinale, UPLC-Q/TOF-MS was instrumental in identifying various compounds, including isomers of Dendrocandin A/D or moscatilin, which showed an [M+H]⁺ ion at m/z 305.1381. scielo.br This high-resolution data is invaluable for differentiating between closely related structures and isomers. scielo.brscielo.br

The table below summarizes representative HRMS data for compounds related to this compound, illustrating the precision of this technique.

CompoundIonObserved m/zCalculated m/zMolecular Formula
Dendroterpene C[M+Na]⁺287.1281287.1254C₁₅H₂₀O₄Na
Dendroterpene D[M+Na]⁺303.1228303.1203C₁₅H₂₀O₅Na
Unidentified Sesquiterpene[M+Na]⁺286.1414286.1414C₁₅H₂₁NO₃Na
Dendrocandin A/D or Moscatilin Isomer[M+H]⁺305.1381-C₁₇H₂₀O₅

Data sourced from Frontiers in Chemistry and a comparative analysis of Dendrobium officinale metabolites. frontiersin.orgscielo.br

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of complex organic molecules like this compound. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the carbon-hydrogen framework, advanced NMR techniques are essential for unambiguously assigning the stereochemistry. researchgate.netwikipedia.org

The determination of diastereomeric ratios and the assignment of relative and absolute configurations often require more sophisticated approaches. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to establish through-space proximities between protons, which can help define the relative stereochemistry of chiral centers. For complex molecules where signals in the ¹H NMR spectrum overlap, 'pure shift' NMR methods can be employed to collapse multiplets into singlets, thereby dramatically improving spectral resolution and allowing for more accurate analysis. manchester.ac.uk

In cases where enantiomers need to be distinguished, chiral derivatizing agents or chiral solvating agents are used. wikipedia.org For example, Mosher's acid can be reacted with the compound of interest to form diastereomeric esters, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. wikipedia.org Similarly, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers, although their concentration must be carefully controlled to avoid line broadening. wikipedia.org

The analysis of stereoisomers by NMR is a powerful application. For instance, the isomerization of a cyclic peptide can be monitored, and the ratio of diastereomers can be quantified by integrating the corresponding signals in the ¹H NMR spectrum. jeol.com Furthermore, ¹³C NMR, especially with simultaneous ¹H and ²H decoupling, can provide clear signals for each diastereomer, confirming the stereochemical assignment. jeol.com The coupling constants observed in ¹H NMR spectra can also be indicative of the stereochemistry, as described by the Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant. wikipedia.orgmagritek.com

Chromatographic and Separation Science Innovations

The isolation and analysis of this compound from complex natural extracts rely on advanced chromatographic and separation techniques. These methods are crucial for obtaining pure compounds for spectroscopic analysis and for quantifying their presence in various samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering higher resolution, greater sensitivity, and faster analysis times. nih.govlcms.cz These improvements are primarily due to the use of smaller stationary phase particles (typically sub-2 µm), which necessitates a system capable of handling higher backpressures. lcms.cz

UPLC is extensively used in the analysis of phytochemicals from Dendrobium species. For instance, UPLC coupled with a photodiode array (PDA) detector can be used to generate chemical fingerprints of different Dendrobium species, allowing for their rapid differentiation. scielo.br In a study comparing Dendrobium devonianum and Dendrobium officinale, UPLC provided a fast and effective method for distinguishing between the two based on their chemical profiles. scielo.br The high resolving power of UPLC is particularly beneficial for separating complex mixtures of secondary metabolites, which often include numerous isomers and closely related compounds. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts. nih.govamazonaws.com The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a wealth of information from a single analysis. ijpsjournal.comlongdom.org

A prominent example is the hyphenation of UPLC with mass spectrometry, particularly UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). mdpi.com This technique combines the superior separation of UPLC with the high-resolution and accurate mass measurements of TOF-MS. nih.gov It has been successfully applied to the metabolomic analysis of different Dendrobium species, enabling the identification and comparison of a wide range of secondary metabolites, including this compound and its isomers. scielo.brakjournals.com The data generated can be used for quality control, species identification, and understanding the metabolic variations between different plant sources. researchgate.net

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). This method allows for the direct acquisition of NMR data for compounds as they elute from the LC column. This is particularly useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. longdom.orgresearchgate.net While less common than LC-MS due to sensitivity limitations, advancements in NMR technology are making LC-NMR an increasingly viable tool for natural product analysis. researchgate.net

The table below lists some of the hyphenated techniques used in the analysis of compounds from Dendrobium species.

Hyphenated TechniqueAbbreviationApplication in Dendrobium Analysis
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass SpectrometryUPLC-Q/TOF-MSMetabolomic profiling, identification of secondary metabolites, quality control. scielo.brresearchgate.netmdpi.com
High-Performance Liquid Chromatography-Photodiode Array DetectionHPLC-PDAChemical fingerprinting, species differentiation. scielo.br
Ultra-High-Performance Liquid Chromatography-Tandem Mass SpectrometryUHPLC-MS/MSQuantification of specific phenolic compounds. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance SpectroscopyLC-NMRStructural elucidation of compounds in complex mixtures. longdom.orgresearchgate.net

Biotechnological Potential and Chemical Biology Investigations of Dendrocandin D Non Clinical

Development of Dendrocandin D as a Lead Compound for Pharmaceutical Research

This compound, a member of the dendrocandin family of compounds, presents a promising scaffold for pharmaceutical research due to its inherent biological activities. researchgate.netresearchgate.net The process of developing a natural product like this compound into a lead compound involves identifying its biological targets, understanding its structure-activity relationships, and optimizing its structure to enhance therapeutic properties. worldwidejournals.comejbps.com

Initial research has highlighted the potential of dendrocandins, including their antioxidant and anticancer properties. researchgate.netresearchgate.net For instance, studies on dendrocandin analogues have shown significant antioxidant activity, which is a valuable attribute for combating diseases associated with oxidative stress. nih.govscilit.comresearchgate.netresearchgate.net Furthermore, synthetic analogues of dendrocandin have demonstrated potent cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. researchgate.netnih.gov The mechanism of action for some analogues involves the induction of apoptosis, a programmed cell death pathway crucial for cancer therapy. nih.govresearchgate.net

A critical aspect of lead compound development is understanding how the chemical structure of a compound relates to its biological activity. For dendrocandins, quantum-chemical studies have been employed to explore these structure-antioxidant activity relationships. nih.govscilit.comresearchgate.net These computational analyses have revealed that specific structural features, such as the D ring, play a significant role in their antioxidant capabilities. nih.govscilit.comresearchgate.netresearchgate.net Such insights are instrumental in guiding the rational design of new, more potent analogues. nih.govscilit.comresearchgate.net

The identification of specific molecular targets is another crucial step. biocompare.comnih.gov For example, molecular docking studies have suggested that a dendrocandin analogue binds to the active site of AKT, a key protein in cell survival pathways, indicating a potential mechanism for its anticancer effects. researchgate.netresearchgate.net The process of bringing a new drug to market is a long and complex endeavor, with lead identification and optimization being foundational stages. worldwidejournals.comejbps.com

Table 1: Investigated Biological Activities of Dendrocandin Analogues

Biological ActivityCell Line/ModelKey Findings
AnticancerHepG2 (Liver Cancer)Induced apoptosis and attenuated p-AKT levels. researchgate.netresearchgate.net
AnticancerMCF-7, A549, A431, SW480, HepG-2, HL-60Showed potent cytotoxicity with an IC50 value of 16.27 ± 0.26 µM for a synthetic analogue. nih.gov
AntioxidantDPPH assayDendrocandin analogues demonstrated radical scavenging activity. researchgate.net
Anti-inflammatoryLPS-activated RAW264.7 macrophagesDendrocandin I reduced nitric oxide (NO) production. d-nb.info

Biotechnological Production Strategies for Enhanced Yield (e.g., Metabolic Engineering of Dendrobium Species)

The natural abundance of this compound in Dendrobium species can be low, making extraction from plant sources for large-scale research or potential future applications economically unviable. mdpi.com Biotechnological approaches offer promising alternatives for enhancing the production of this and other valuable secondary metabolites. mdpi.comnih.gov

One of the most effective strategies to boost the yield of specific plant-derived compounds is through elicitation in plant cell cultures. nih.gov Elicitors are compounds that, when introduced to a cell culture, trigger defense responses and stimulate secondary metabolism, leading to an increased production of target metabolites. nih.gov This method provides a controlled environment for production, independent of geographical and environmental constraints. nih.gov

Metabolic engineering of the host plant, Dendrobium, is another powerful strategy. nih.gov This involves the manipulation of biosynthetic pathways to increase the production of desired compounds. For instance, research on enhancing dendrobine, another bioactive compound from Dendrobium, has shown that overexpressing key genes in its biosynthetic pathway can significantly increase its yield. mdpi.comnih.gov Similar approaches could be applied to upregulate the production of this compound. By identifying and overexpressing the genes responsible for the biosynthesis of the bibenzyl backbone and the subsequent modifications that lead to this compound, it is possible to create high-yielding Dendrobium strains. nih.gov

Transcriptomic analysis of Dendrobium officinale has revealed that genes related to cytochrome P450 and other enzymes are associated with the biosynthesis of bibenzyl compounds like dendrocandins. nih.gov This genetic information is crucial for targeted metabolic engineering efforts. The establishment of callus biomass from high-yielding plant genotypes is a foundational step for large-scale production. nih.gov

Table 2: Biotechnological Strategies for Enhanced Production of Dendrobium Metabolites

StrategyApproachPotential Application for this compound
ElicitationApplication of biotic or abiotic elicitors to plant cell cultures to stimulate secondary metabolism. nih.govIncrease the production of this compound in Dendrobium cell suspension or root cultures.
Metabolic EngineeringOverexpression of key biosynthetic genes. nih.govEnhance the expression of genes involved in the this compound pathway in Dendrobium species.
Plant Cell FactoriesLarge-scale cultivation of plant cells in bioreactors. nih.govControlled and scalable production of this compound, free from environmental variables and contaminants. nih.gov

This compound as a Chemical Probe for Illuminating Biological Processes

A chemical probe is a small molecule with a known mechanism of action that can be used to study and manipulate a specific protein or biological pathway. thermofisher.krchemicalprobes.org this compound and its analogues, with their defined biological activities, have the potential to be developed into valuable chemical probes for exploring complex cellular processes. thermofisher.kr

The use of chemical probes is a cornerstone of chemical biology, enabling researchers to dissect the roles of individual proteins in a cellular context. thermofisher.kr For example, a highly selective this compound analogue that targets a specific protein, such as AKT, could be used to investigate the downstream effects of inhibiting that protein in various cellular models. researchgate.netresearchgate.net This can help to validate the protein as a potential drug target and to understand its role in disease pathogenesis. thermofisher.kr

The development of a chemical probe from a natural product like this compound involves synthesizing derivatives and evaluating their selectivity and potency. nih.gov For instance, photo-affinity labeling is a technique that can be used to identify the direct binding partners of a bioactive compound within a cell, thus revealing its molecular targets. researchgate.net

By using this compound or its optimized derivatives as chemical probes, researchers can gain insights into various biological phenomena, including:

Signal Transduction Pathways: Elucidating the specific signaling cascades affected by the compound, such as the PI3K/AKT pathway. researchgate.net

Oxidative Stress Responses: Investigating the mechanisms by which dendrocandins protect cells from oxidative damage. nih.govscilit.comresearchgate.net

Apoptosis Regulation: Detailing the molecular events leading to programmed cell death induced by dendrocandin analogues. nih.gov

The insights gained from using this compound as a chemical probe can accelerate the drug discovery process by providing a deeper understanding of the biological targets and pathways relevant to various diseases. thermofisher.kr

Q & A

Basic: What experimental methodologies are recommended for isolating Dendrocidin D from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. Initial purification may use thin-layer chromatography (TLC) or column chromatography with silica gel. For higher purity, advanced methods like high-performance liquid chromatography (HPLC) with reverse-phase C18 columns are employed. Post-isolation, structural validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical .
Key Considerations:

  • Optimize solvent polarity based on Dendrocidin D’s solubility profile.
  • Validate purity at each stage using spectroscopic/spectrometric cross-checks.

Advanced: How can conflicting bioactivity data for Dendrocidin D across studies be systematically resolved?

Methodological Answer:
Contradictions often arise from variability in assay conditions, sample purity, or cell line specificity. To address this:

Replicate experiments under standardized conditions (e.g., IC50 assays with controlled pH, temperature).

Compare bioactivity across multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects.

Validate purity using HPLC-MS to rule out confounding compounds.

Apply statistical tools (e.g., ANOVA) to assess significance of divergent results .

Basic: What in vitro assays are suitable for preliminary evaluation of Dendrocidin D’s anticancer potential?

Methodological Answer:

  • Cytotoxicity: MTT or WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis detection: Flow cytometry with Annexin V/PI staining.
  • Cell cycle analysis: Propidium iodide staining and flow cytometry.
  • Control: Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: What strategies can elucidate Dendrocidin D’s mechanism of action at the molecular level?

Methodological Answer:

  • Transcriptomic profiling: RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomic analysis: SILAC or iTRAQ labeling to track protein expression changes.
  • Molecular docking: Predict binding affinity with target proteins (e.g., Bcl-2, tubulin) using AutoDock Vina.
  • CRISPR-Cas9 knockouts: Validate target genes/proteins in isogenic cell lines .

Basic: How should researchers design dose-response studies for Dendrocidin D to ensure reproducibility?

Methodological Answer:

  • Dose range: Test 5–7 concentrations spanning IC50 values (e.g., 0.1–100 µM).
  • Exposure time: Standardize incubation periods (e.g., 24–72 hours) across replicates.
  • Negative controls: Use vehicle-only treatments (e.g., DMSO).
  • Data normalization: Express results as percentage inhibition relative to controls .

Advanced: What analytical approaches resolve structural ambiguities in Dendrocidin D derivatives?

Methodological Answer:

  • X-ray crystallography: For unambiguous 3D structure determination.
  • Circular dichroism (CD): To confirm stereochemistry of chiral centers.
  • Computational modeling: DFT calculations to predict NMR chemical shifts for comparison with experimental data .

Basic: What criteria define a robust pharmacokinetic study of Dendrocidin D in animal models?

Methodological Answer:

  • Administration routes: Compare oral, intravenous, and intraperitoneal delivery.
  • Sampling intervals: Collect blood/tissue samples at 0, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytical validation: Use LC-MS/MS to quantify plasma concentrations with a lower limit of detection (LLOD) ≤1 ng/mL .

Advanced: How can researchers address discrepancies in Dendrocidin D’s reported solubility across solvents?

Methodological Answer:

  • Solvent screening: Test solubility in aqueous buffers (PBS), DMSO, ethanol, and lipid-based carriers.
  • Thermodynamic analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict optimal solvents.
  • Experimental validation: Use dynamic light scattering (DLS) to detect aggregation in suboptimal solvents .

Basic: What statistical methods are essential for analyzing Dendrocidin D’s bioactivity data?

Methodological Answer:

  • Dose-response curves: Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Error analysis: Report standard deviation (SD) or standard error of the mean (SEM).
  • Multivariate analysis: PCA or clustering to identify patterns in high-throughput screening data .

Advanced: How to design a structure-activity relationship (SAR) study for Dendrocidin D analogs?

Methodological Answer:

Derivatization: Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl).

Bioactivity testing: Compare IC50 values against parent compound.

QSAR modeling: Use machine learning (e.g., Random Forest) to correlate structural features with activity.

Crystallography: Resolve analog-protein complexes to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.